1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea
Description
1-(5-Isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea is a synthetic urea derivative featuring a benzo[b][1,4]oxazepine core fused with a tetrahydropyran moiety. The compound’s structure includes:
- A 7-membered benzooxazepine ring with isobutyl and dimethyl substituents at position 5 and 3, respectively.
- A tetrahydro-2H-pyran-4-yl group linked via a urea bridge.
Propriétés
IUPAC Name |
1-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O4/c1-14(2)12-24-17-11-16(23-20(26)22-15-7-9-27-10-8-15)5-6-18(17)28-13-21(3,4)19(24)25/h5-6,11,14-15H,7-10,12-13H2,1-4H3,(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAUZNHHKMULTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)NC3CCOCC3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 1-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(tetrahydro-2H-pyran-4-yl)urea (CAS Number: 921834-49-3) belongs to a class of organic compounds known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 434.5 g/mol. The structure features a complex arrangement that includes a tetrahydrobenzo[b][1,4]oxazepin moiety and a tetrahydropyran group, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C23H30N2O3 |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 921834-49-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research suggests that it may exhibit:
- Antitumor Activity : Preliminary studies indicate that the compound may inhibit the growth of certain cancer cell lines through apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The structural components suggest potential antibacterial and antifungal activities, likely due to interference with microbial cell wall synthesis or metabolic pathways.
- Neuroprotective Effects : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress and neuroinflammation, making it a candidate for neurodegenerative disease research.
Case Studies
Several studies have investigated the biological effects of similar compounds within the same chemical family. Here are notable findings:
- Antitumor Studies :
- Antimicrobial Activity :
- Neuroprotective Effects :
Research Findings
Recent investigations into the biological activity of related compounds have provided insights into their pharmacological potential:
- Binding Affinity Studies : In vitro assays have shown that compounds similar to 1-(5-isobutyl...) can bind effectively to GABA receptors, suggesting potential anxiolytic effects .
- Metabolic Stability : Studies indicate that modifications on the urea moiety can enhance metabolic stability and bioavailability, crucial for therapeutic applications .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that compounds related to this oxazepin derivative exhibit significant anticancer properties. Studies have shown that derivatives can act as kinase inhibitors, which are crucial in regulating cellular processes involved in cancer progression. For instance, the compound's structure suggests potential interactions with key protein targets involved in tumor growth and metastasis .
Anti-inflammatory Effects
Some derivatives of the compound have demonstrated anti-inflammatory properties. The structural features that allow for interaction with inflammatory pathways make it a candidate for developing new anti-inflammatory agents. Preliminary investigations into its mechanism of action suggest it may inhibit specific enzymes involved in inflammatory responses .
Neuroprotective Effects
There is emerging evidence that oxazepine derivatives may possess neuroprotective effects. The compound's ability to cross the blood-brain barrier could position it as a therapeutic agent for neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Ongoing studies are focusing on its impact on neuronal cell survival and function .
Case Studies and Research Findings
Comparaison Avec Des Composés Similaires
Research Findings and Implications
- Metabolic Considerations : The tetrahydropyran group in the target may improve metabolic stability over ’s benzoyl substituents, which are prone to hydrolysis.
- Pharmacophore Potential: The benzooxazepine core’s rigidity and hydrogen-bonding capacity (via the urea and oxo groups) could offer advantages in drug design over ’s imidazopyridine, which lacks analogous motifs.
Q & A
Q. Table 1. Structural and functional comparison with analogs
| Compound Name | Key Modifications | Biological Activity |
|---|---|---|
| 1-(5-Ethyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-cyclopentylurea | Ethyl instead of isobutyl | 2-fold lower kinase inhibition |
| 1-(5-Isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-(tetrahydropyran-4-yl)thiourea | Thiourea instead of urea | Enhanced solubility but reduced stability |
| 1-(5-Isobutyl-3,3-dimethyl-4-oxo-tetrahydrobenzooxazepin-7-yl)-3-phenylurea | Phenyl instead of tetrahydropyran | Higher logP (4.1) and CNS penetration |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
